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1-Propenyl sulfenic acid - 3736-99-0

1-Propenyl sulfenic acid

Catalog Number: EVT-14257152
CAS Number: 3736-99-0
Molecular Formula: C3H6OS
Molecular Weight: 90.15 g/mol
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Product Introduction

Overview

1-Propenyl sulfenic acid is a reactive sulfur compound primarily known for its role in the biochemical processes of certain Allium species, such as onions and garlic. It is formed through the enzymatic breakdown of alliin and related compounds when the plant tissues are damaged. This compound plays a significant role in the formation of various sulfur-containing volatiles that contribute to the characteristic flavors and aromas of these plants.

Source

1-Propenyl sulfenic acid is generated during the enzymatic conversion of S-alk(en)yl cysteine sulfoxides (such as alliin) when tissues of garlic or onions are disrupted. The enzyme alliinase catalyzes this reaction, leading to the production of 1-propenyl sulfenic acid, which is then rapidly converted into other compounds, including lachrymatory factor synthase-derived products .

Classification

1-Propenyl sulfenic acid belongs to the class of sulfenic acids, which are characterized by the presence of a sulfur atom bonded to a hydroxyl group and an alkyl group. This specific compound is classified as a volatile sulfur compound due to its rapid transformation into other sulfur species upon formation.

Synthesis Analysis

Methods

  1. Enzymatic Method: The most common method involves the enzymatic hydrolysis of alliin, where alliinase catalyzes the conversion to 1-propenyl sulfenic acid.
  2. Chemical Synthesis: Laboratory synthesis can involve starting materials like propargyl alcohol and bisulfite in aqueous solutions under controlled temperatures. For example, propargyl alcohol can react with sodium bisulfite in an acidic environment to yield 1-propenyl sulfenic acid .

Technical Details

  • Reaction Conditions: The enzymatic reaction typically occurs at room temperature and neutral pH.
  • Yield: The yield from enzymatic reactions is generally high due to the specificity of the enzyme involved.
Molecular Structure Analysis

Structure

1-Propenyl sulfenic acid has a molecular formula of C3H6OSC_3H_6OS and features a structure characterized by a propenyl group (CH2=CHCH2CH_2=CH-CH_2) attached to a sulfenic acid functional group (S(OH)-S(OH)). The compound is highly unstable and tends to undergo rapid transformations.

Data

  • Molecular Weight: Approximately 90.15 g/mol.
  • Stability: This compound is not isolated in pure form due to its high reactivity; it often converts into other products shortly after formation.
Chemical Reactions Analysis

Reactions

1-Propenyl sulfenic acid is involved in several chemical reactions, primarily due to its instability:

  • Conversion to Lachrymatory Factor: It can be converted into syn-propanethial-S-oxide through the action of lachrymatory factor synthase, which is responsible for producing the characteristic tear-inducing compounds in onions .
  • Self-condensation: In absence of specific enzymes, it may undergo self-condensation to form di-1-propenyl thiosulfinate.

Technical Details

  • Kinetics: The reaction rates can vary significantly based on pH, temperature, and enzyme concentration.
  • Mechanism: The conversion to lachrymatory factor involves a rearrangement mechanism facilitated by enzyme action.
Mechanism of Action

The mechanism by which 1-propenyl sulfenic acid acts involves several steps:

  1. Formation: Upon tissue damage in onions or garlic, alliin is converted into 1-propenyl sulfenic acid by alliinase.
  2. Enzymatic Conversion: Lachrymatory factor synthase catalyzes its transformation into syn-propanethial-S-oxide, which is responsible for eye irritation .
  3. Spontaneous Reactions: In the absence of enzymes, 1-propenyl sulfenic acid can spontaneously condense into thiosulfinate derivatives.

Data

The enzymatic pathways are highly regulated and specific, ensuring that 1-propenyl sulfenic acid is quickly converted into more stable products that contribute to flavor and aroma profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a gas or volatile liquid under standard conditions due to its low molecular weight.
  • Odor: Characteristic pungent odor associated with onion and garlic.

Chemical Properties

  • Reactivity: Highly reactive; readily participates in nucleophilic reactions due to the electrophilic nature of the sulfur atom.
  • Stability: Unstable at room temperature; decomposes rapidly into other sulfur compounds.

Relevant Data or Analyses

The volatility and reactivity make it challenging to study this compound directly; instead, researchers often analyze its transformation products using techniques such as gas chromatography-mass spectrometry.

Applications

Scientific Uses

1-Propenyl sulfenic acid has several applications in scientific research:

  • Flavor Chemistry: It plays a critical role in understanding flavor profiles in culinary applications involving onions and garlic.
  • Health Studies: Research on its derivatives has indicated potential health benefits associated with sulfur compounds found in Allium vegetables, including antioxidant properties and potential anti-cancer effects .

Properties

CAS Number

3736-99-0

Product Name

1-Propenyl sulfenic acid

IUPAC Name

1-hydroxysulfanylprop-1-ene

Molecular Formula

C3H6OS

Molecular Weight

90.15 g/mol

InChI

InChI=1S/C3H6OS/c1-2-3-5-4/h2-4H,1H3

InChI Key

MJPOWQTYEJVYKF-UHFFFAOYSA-N

Canonical SMILES

CC=CSO

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